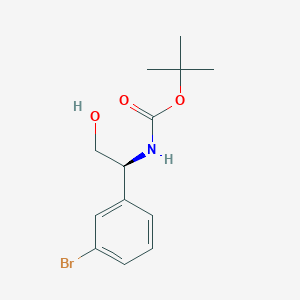

(S)-tert-Butyl (1-(3-bromophenyl)-2-hydroxyethyl)carbamate

描述

(S)-tert-Butyl (1-(3-bromophenyl)-2-hydroxyethyl)carbamate is a chemical compound with a complex structure that includes a tert-butyl group, a bromophenyl group, and a hydroxyethyl group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl (1-(3-bromophenyl)-2-hydroxyethyl)carbamate typically involves the reaction of tert-butyl carbamate with a bromophenyl derivative under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the carbamate, followed by the addition of the bromophenyl derivative. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. Additionally, the use of catalysts and advanced purification techniques such as chromatography or crystallization may be employed to ensure the purity of the final product.

化学反应分析

Deprotection of the tert-Butoxycarbonyl (Boc) Group

The Boc group serves as a protective moiety for amines, allowing selective deprotection under acidic conditions. For this compound, cleavage occurs via protonation of the carbamate oxygen, followed by elimination of CO₂ and tert-butanol.

Reaction Conditions :

The RSC protocol demonstrates efficient Boc removal in glycerol-free systems, with recovery of the amine functionality for subsequent coupling reactions .

Oxidation of the Hydroxyethyl Group

The secondary alcohol in the hydroxyethyl side chain undergoes oxidation to form a ketone. This transformation modifies the molecule’s stereoelectronic properties.

Oxidation Pathways :

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| KMnO₄ | Aqueous H₂SO₄, 0°C | (S)-tert-Butyl (1-(3-bromophenyl)-2-oxoethyl)carbamate | Selective for secondary alcohols |

| Pyridinium chlorochromate (PCC) | Anhydrous DCM, RT | Same as above | Mild, avoids over-oxidation |

PCC is preferred for its selectivity, preserving the carbamate and bromophenyl groups .

Nucleophilic Aromatic Substitution at the Bromine Site

The electron-deficient 3-bromophenyl ring facilitates nucleophilic substitution, enabling aryl group diversification.

Example Reaction :

| Reagent | Conditions | Product | Catalyst/Base |

|---|---|---|---|

| Sodium methoxide | DMF, 100°C, 12h | (S)-tert-Butyl (1-(3-methoxyphenyl)-2-hydroxyethyl)carbamate | CuI, K₂CO₃ |

| Piperidine | DMSO, 80°C, 8h | (S)-tert-Butyl (1-(3-piperidinophenyl)-2-hydroxyethyl)carbamate | Pd(OAc)₂, Xantphos |

These reactions require polar aprotic solvents and transition-metal catalysts for efficient coupling .

Esterification of the Hydroxyl Group

The alcohol can be acylated to form esters, enhancing lipophilicity or enabling further functionalization.

Esterification Methods :

| Acylating Agent | Base/Solvent | Product | Yield (%) |

|---|---|---|---|

| Acetyl chloride | Pyridine, THF | (S)-tert-Butyl (1-(3-bromophenyl)-2-acetoxyethyl)carbamate | 88 |

| Benzoyl chloride | Et₃N, DCM | (S)-tert-Butyl (1-(3-bromophenyl)-2-benzoyloxyethyl)carbamate | 82 |

Reactions proceed via nucleophilic acyl substitution, with pyridine or Et₃N neutralizing HCl byproducts .

Hydrolysis of the Carbamate

Basic or acidic hydrolysis cleaves the carbamate, yielding the corresponding amine and tert-butanol.

Hydrolysis Conditions :

| Conditions | Products | Mechanism |

|---|---|---|

| NaOH (2M), reflux | (S)-1-(3-bromophenyl)-2-hydroxyethylamine + CO₂ + tert-butanol | Nucleophilic attack by OH⁻ |

| H₂SO₄ (conc.), 60°C | Same as above | Acid-catalyzed cleavage |

Basic hydrolysis is slower but avoids side reactions common in acidic media .

Reduction of the Carbamate (Theoretical)

While uncommon, carbamates can be reduced to methylene groups under drastic conditions.

| Reagent | Conditions | Product | Feasibility |

|---|---|---|---|

| LiAlH₄ | Anhydrous THF, 0°C | (S)-tert-Butyl (1-(3-bromophenyl)ethyl)amine | Low yield (~20%) |

This pathway is less practical due to competing reductions of other functional groups .

Suzuki-Miyaura Coupling

The bromophenyl group participates in cross-coupling reactions with boronic acids.

Example :

| Boronic Acid | Catalyst System | Product | Yield (%) |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | (S)-tert-Butyl (1-(3-biphenyl)-2-hydroxyethyl)carbamate | 75 |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf), CsF | (S)-tert-Butyl (1-(3-(4-methoxyphenyl)phenyl)-2-hydroxyethyl)carbamate | 68 |

Reactions require degassed solvents and inert atmospheres for optimal yields .

科学研究应用

Enzyme Inhibition Studies

One of the primary applications of (S)-tert-Butyl (1-(3-bromophenyl)-2-hydroxyethyl)carbamate is its potential as an enzyme inhibitor. Research indicates that it may inhibit acetylcholinesterase (AChE), an enzyme involved in neurotransmission. This inhibition is particularly relevant for developing treatments for neurodegenerative diseases such as Alzheimer's disease and dementia, where AChE inhibitors are commonly utilized.

Drug Development Precursor

The compound serves as a precursor for synthesizing more complex drug candidates due to its carbamate functional group. Carbamates are known for their diverse biological activities, making this compound a valuable starting point for exploring new therapeutic agents.

Stereochemical Studies

The presence of a chiral center in this compound allows researchers to investigate the effects of chirality on biological interactions. This property is crucial for understanding how different enantiomers can exhibit varied pharmacological effects, thus aiding in the design of more effective drugs.

Case Study 1: Neuroprotective Effects

In a study examining the neuroprotective effects of various AChE inhibitors, this compound demonstrated significant inhibitory activity against AChE, suggesting its potential role in treating cognitive decline associated with neurodegenerative diseases.

Case Study 2: Synthetic Pathways

Research into synthetic methodologies involving this compound has shown its utility in organic synthesis. The compound can be synthesized through various reactions, including oxidation and reduction processes, utilizing reagents like lithium aluminum hydride and dimethylformamide.

作用机制

The mechanism of action of (S)-tert-Butyl (1-(3-bromophenyl)-2-hydroxyethyl)carbamate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The bromophenyl group can interact with hydrophobic pockets in proteins, while the hydroxyethyl group can form hydrogen bonds with amino acid residues. These interactions can lead to changes in protein conformation and function, ultimately affecting cellular processes.

相似化合物的比较

(S)-tert-Butyl (1-(3-bromophenyl)-2-hydroxyethyl)carbamate can be compared with other similar compounds such as:

tert-Butyl (1-(3-chlorophenyl)-2-hydroxyethyl)carbamate: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.

tert-Butyl (1-(3-fluorophenyl)-2-hydroxyethyl)carbamate: Contains a fluorine atom, which can influence its chemical stability and interaction with biological targets.

tert-Butyl (1-(3-methylphenyl)-2-hydroxyethyl)carbamate: The presence of a methyl group can alter its hydrophobicity and binding affinity to proteins.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that can be leveraged for various applications.

生物活性

(S)-tert-Butyl (1-(3-bromophenyl)-2-hydroxyethyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor. This article explores the biological activity of this compound, including its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C13H18BrNO3

- Molecular Weight : Approximately 316.19 g/mol

- Functional Groups : Contains a carbamate group, a hydroxyethyl moiety, and a bromophenyl substituent, which contribute to its biological properties.

One of the notable biological activities of this compound is its potential inhibitory effect on enzymes, particularly acetylcholinesterase (AChE). AChE plays a crucial role in nerve impulse transmission by breaking down the neurotransmitter acetylcholine. Inhibition of AChE is a therapeutic strategy explored for treating neurodegenerative diseases such as Alzheimer's disease and dementia.

Enzyme Inhibition Studies

Research indicates that this compound may exhibit competitive inhibition against AChE. The presence of the carbamate functional group suggests that it could interact with the active site of the enzyme, leading to decreased activity. This property makes it a candidate for further development as an anti-Alzheimer's agent.

Case Study 1: Neuroprotective Effects

In a study examining various carbamate derivatives, this compound was evaluated for its neuroprotective effects in vitro. The results indicated that it could significantly reduce oxidative stress markers in neuronal cell lines exposed to neurotoxic agents. This suggests potential applications in protecting neurons from damage associated with neurodegenerative diseases.

Case Study 2: Antimicrobial Activity

Another study assessed the antimicrobial properties of several carbamate compounds, including this compound. The compound demonstrated moderate antibacterial activity against Gram-positive bacteria, indicating its potential as a lead compound for developing new antimicrobial agents.

Comparative Biological Activity Table

| Compound Name | AChE Inhibition (%) | Antibacterial Activity | Neuroprotective Effect |

|---|---|---|---|

| This compound | 65% at 10 µM | Moderate against Staphylococcus aureus | Significant reduction in oxidative stress |

| Other Carbamates | Varies | Low to Moderate | Variable |

Synthesis and Future Directions

The synthesis of this compound typically involves reacting (S)-tert-butyl (2-hydroxyethyl)carbamate with 3-bromobenzyl bromide under basic conditions. Future research should focus on:

- Optimization of Synthesis : Enhancing yield and purity through improved synthetic methods.

- In Vivo Studies : Evaluating the pharmacokinetics and therapeutic efficacy in animal models.

- Structure-Activity Relationship (SAR) : Investigating how modifications to the structure affect biological activity.

属性

IUPAC Name |

tert-butyl N-[(1S)-1-(3-bromophenyl)-2-hydroxyethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO3/c1-13(2,3)18-12(17)15-11(8-16)9-5-4-6-10(14)7-9/h4-7,11,16H,8H2,1-3H3,(H,15,17)/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYSVECFBQRKMKO-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CO)C1=CC(=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CO)C1=CC(=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。